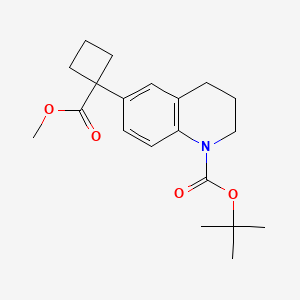

tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate

CAS No.:

Cat. No.: VC19818637

Molecular Formula: C20H27NO4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H27NO4 |

|---|---|

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | tert-butyl 6-(1-methoxycarbonylcyclobutyl)-3,4-dihydro-2H-quinoline-1-carboxylate |

| Standard InChI | InChI=1S/C20H27NO4/c1-19(2,3)25-18(23)21-12-5-7-14-13-15(8-9-16(14)21)20(10-6-11-20)17(22)24-4/h8-9,13H,5-7,10-12H2,1-4H3 |

| Standard InChI Key | WEFOGALKIFKQMX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

| Property | Value |

|---|---|

| CAS Number | 2121372-14-1 |

| Molecular Formula | |

| Molecular Weight | 345.43 g/mol |

| IUPAC Name | tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate |

Physicochemical Properties

Predicted Thermodynamic Properties

Experimental data for this compound remain limited, but computational predictions offer insights into its behavior. The boiling point is estimated at 442.6 \pm 44.0 \, ^\circ\text{C}, suggesting moderate thermal stability under standard conditions. Its density () and pKa () indicate a non-polar character with weak acidic tendencies, likely attributable to the ester functionalities .

Solubility and Partitioning

While explicit solubility data are unavailable, analog compounds such as tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 164148-92-9) exhibit log P values of ~2.06, suggesting moderate lipophilicity . By extension, the methoxycarbonyl and Boc groups in the target compound may enhance solubility in organic solvents like dichloromethane or dimethylformamide, aligning with its use in synthetic protocols .

Synthesis and Reactivity

Synthetic Pathways

-

Catalytic Hydrogenation: Reduction of aromatic precursors (e.g., nitro- or amino-substituted quinolines) to yield dihydroquinoline intermediates.

-

Esterification: Introduction of the methoxycarbonyl group via reaction with methyl chloroformate or analogous acylating agents.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate to install the tert-butoxycarbonyl group at the nitrogen .

For example, the synthesis of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate involves hydrogenation of 6-amino-isoquinoline followed by Boc protection . Adapting this approach, the target compound could theoretically be synthesized by appending the methoxycarbonyl-cyclobutyl moiety prior to Boc protection.

Reactivity Profile

The Boc group is labile under acidic conditions, enabling selective deprotection for further functionalization. The cyclobutyl ester may participate in ring-opening reactions or serve as a steric hindrance element in coordination chemistry. Additionally, the quinoline core could engage in electrophilic substitution or hydrogenation reactions, though these possibilities remain speculative without experimental data .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume